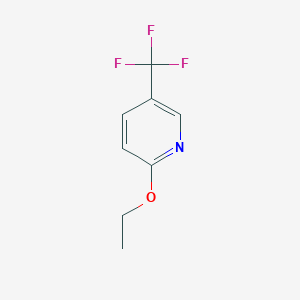

2-Ethoxy-5-trifluoromethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-2-13-7-4-3-6(5-12-7)8(9,10)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSHULAGEKSWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethoxy 5 Trifluoromethylpyridine

Foundational Strategies for Pyridine (B92270) Ring Construction Featuring Trifluoromethyl and Ethoxy Moieties

The de novo synthesis of the pyridine ring offers a direct route to complex substituted pyridines. This approach involves the condensation of smaller, functionalized building blocks to assemble the heterocyclic core.

Cyclocondensation Approaches Utilizing Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions are a cornerstone for constructing trifluoromethylated pyridines. nih.govresearchoutreach.org These methods utilize acyclic precursors that already contain the trifluoromethyl group, which are then cyclized to form the pyridine ring. A variety of trifluoromethyl-containing building blocks are commonly employed in these syntheses. nih.govresearchoutreach.org

A notable example involves the Bohlmann-Rahtz heteroannulation reaction, where trifluoromethyl ynones react with β-enamino esters or ketones. This reaction, often facilitated by a Lewis acid like zinc bromide, proceeds under reflux conditions in a solvent such as toluene (B28343) to yield highly substituted trifluoromethylpyridine derivatives with high efficiency. rsc.org Another approach utilizes the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium (B1175870) acetate (B1210297) in a multicomponent Kröhnke reaction to produce 2-trifluoromethyl pyridines. researchgate.net

Furthermore, α,β-unsaturated trifluoromethyl ketones can be reacted with 2-(phenylsulfinyl)acetamide (B1254668) in a one-pot method to produce trifluoromethylated 2-pyridones under mild conditions. rsc.org These pyridones can then be further functionalized. Similarly, tandem reactions of α,β-unsaturated trifluoromethyl ketones with anilines can yield 2-trifluoromethyl quinolines. rsc.org

A process for preparing 2-trifluoromethyl-5-(1-substituted)alkylpyridines involves the condensation of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one with an enamine, followed by cyclization in the presence of ammonia (B1221849) or an ammonia-generating agent. google.com This two-step process can be efficiently carried out in a single nonpolar solvent without the need to isolate the intermediate. google.com

| Building Block | Reaction Type | Product | Reference |

| Trifluoromethyl ynone | Bohlmann-Rahtz heteroannulation | Polysubstituted trifluoromethyl pyridine | rsc.org |

| 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Multicomponent Kröhnke reaction | 2-Trifluoromethyl pyridine | researchgate.net |

| α,β-Unsaturated trifluoromethyl ketone | One-pot reaction with 2-(phenylsulfinyl)acetamide | Trifluoromethylated 2-pyridone | rsc.org |

| 4-Alkoxy-1,1,1-trifluorobut-3-en-2-one | Condensation and cyclization | 2-Trifluoromethyl-5-(1-substituted)alkylpyridine | google.com |

Directed Methodologies for Regioselective Ethoxy Group Introduction

The introduction of an ethoxy group at a specific position on the pyridine ring during its construction requires carefully designed synthetic strategies. While direct cyclocondensation methods often focus on incorporating the trifluoromethyl group, subsequent modifications or specialized building blocks are necessary for the ethoxy moiety.

One strategy involves the use of building blocks that already contain an ethoxy group. For instance, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a key starting material in some cyclocondensation reactions. nih.govresearchoutreach.org Its use in the Horner-Wadsworth-Emmons reaction leads to the formation of a pyridone intermediate, which can be a precursor to the final ethoxylated product. jst.go.jp

Post-Synthetic Functionalization and Derivatization of Precursors to 2-Ethoxy-5-trifluoromethylpyridine

An alternative and widely used approach to synthesizing this compound involves the modification of an existing pyridine ring. This allows for greater flexibility in introducing the desired substituents.

Chlorine/Fluorine Exchange Reactions for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl group onto a pre-existing pyridine ring can be achieved through a halogen exchange reaction. nih.govresearchoutreach.org This typically involves the fluorination of a trichloromethylpyridine precursor. nih.gov The process can be carried out in a stepwise manner, with liquid-phase chlorination to form the trichloromethyl intermediate, followed by vapor-phase fluorination. nih.govjst.go.jp

A significant industrial method is the simultaneous vapor-phase chlorination and fluorination of picoline (methylpyridine) at high temperatures (above 300°C) over a transition metal-based catalyst, such as iron fluoride (B91410). nih.govjst.go.jp This one-step reaction can produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) in good yields. nih.govjst.go.jp The degree of chlorination on the pyridine ring can be managed by adjusting the molar ratio of chlorine gas and the reaction temperature. nih.govjst.go.jp

Interestingly, the reverse reaction, a chlorine-for-fluorine exchange, can also be synthetically useful. For instance, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) by reaction with a chlorinating agent like HCl in the presence of a metal halide catalyst such as FeCl₃. google.com

| Precursor | Reaction | Product | Reference |

| 3-Picoline | Simultaneous vapor-phase chlorination/fluorination | 2-Chloro-5-(trifluoromethyl)pyridine | nih.govjst.go.jp |

| 2-Chloro-5-(trichloromethyl)pyridine | Vapor-phase fluorination | 2-Chloro-5-(trifluoromethyl)pyridine | nih.gov |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Chlorine-for-fluorine exchange | 2,3-Dichloro-5-(trifluoromethyl)pyridine | google.com |

Nucleophilic Aromatic Substitution (SNAr) Pathways for Pyridine Ethoxylation

The introduction of an ethoxy group onto the pyridine ring is commonly achieved through nucleophilic aromatic substitution (SNAr). In this reaction, a leaving group on the pyridine ring, typically a halogen, is displaced by an ethoxide nucleophile. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this reaction, particularly at the 2- and 4-positions. stackexchange.comgcwgandhinagar.com

The mechanism involves the attack of the nucleophile on the aromatic ring, forming a high-energy anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. stackexchange.comyoutube.com The stability of this intermediate is crucial and is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with attack at the C-2 and C-4 positions. stackexchange.com

For the synthesis of this compound, a precursor such as 2-chloro-5-trifluoromethylpyridine would be treated with sodium ethoxide. The trifluoromethyl group at the 5-position further activates the ring towards nucleophilic attack.

In cases where multiple halogens are present, the relative reactivity of the leaving groups and the reaction conditions will determine the outcome. Generally, fluoride is a better leaving group than chloride in SNAr reactions. nih.gov

| Substrate | Nucleophile | Product | Reference |

| 2-Halopyridine | Ethoxide | 2-Ethoxypyridine | youtube.com |

| 2-Chloro-5-trifluoromethylpyridine | Sodium Ethoxide | This compound | |

| 2-Fluoropyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | nih.gov |

Palladium-Catalyzed Cross-Coupling Strategies in Precursor Derivatization

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of pyridines, although they are more commonly used for C-C bond formation rather than direct C-O bond formation for ethoxylation. nih.gov However, these methods are crucial for synthesizing complex precursors that can then be converted to the target molecule.

For instance, palladium catalysts can be used for the C-H functionalization of pyridine N-oxides, allowing for the introduction of various groups at specific positions. nih.govnih.gov While direct ethoxylation via this method is not standard, the strategic placement of other functional groups can facilitate subsequent conversion to an ethoxy group.

More relevant to the synthesis of precursors are cross-coupling reactions like the Suzuki-Miyaura coupling. This can be used to couple a dihalopyridine with a boronic ester. For example, a palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines with boronic esters has been developed. acs.org While this specific example focuses on C-C bond formation, similar principles can be applied to construct the carbon skeleton of the desired pyridine derivative before the introduction of the ethoxy and trifluoromethyl groups.

Late-stage functionalization of complex molecules containing a pyridine ring can also be achieved. For example, a metalation-capture protocol using n-butylsodium allows for the selective functionalization of pyridine at the C4-position, which can then undergo Negishi cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling Applied to Halopyridine Precursors

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. This method is widely used for the derivatization of heterocyclic compounds, including those containing the this compound core. The typical precursors for these reactions are halogenated pyridines, such as 2-chloro-5-trifluoromethylpyridine or 2-bromo-5-trifluoromethylpyridine, which can be synthesized by the chlorination of 3-trifluoromethylpyridine. google.com

The reactivity of the halogen in Suzuki-Miyaura coupling is generally I > Br > Cl. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often effective for coupling reactions involving less reactive chloro-pyridines. rsc.org

Research has demonstrated the application of Suzuki-Miyaura coupling to various halopyridines. For example, the coupling of 2-halopurines with butyl metal species has been evaluated, showing that tributylboranes react readily and regioselectively. nih.gov In the context of di- or tri-halogenated pyridines, the regioselectivity of the coupling can often be controlled. While halides adjacent to the nitrogen are typically more reactive, specific ligands can invert this selectivity. nih.gov For instance, the use of a bulky N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving halopyridine substrates.

| Halopyridine Precursor | Boronic Acid/Ester | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product | Reference |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SIPr | K₃PO₄ | Toluene | 2-Chloro-4-phenylpyridine | nih.gov |

| 2-Iodo-6-chloropurine | Tributylborane | Not specified | Not specified | Not specified | 2-Butyl-6-chloropurine | nih.gov |

| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 2,6-Dichloro-4-arylpyrido[2,3-d]pyrimidine | sci-hub.se |

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry, allowing for the facile synthesis of aryl amines under relatively mild conditions. nih.gov The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has greatly expanded the scope of this transformation to include a wide range of aryl and heteroaryl halides, including chloropyridines. wikipedia.orgnih.gov

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. nih.gov

For substrates like 2-chloro-5-trifluoromethylpyridine, the Buchwald-Hartwig amination provides a direct route to introduce a variety of amino groups at the 2-position, assuming the ethoxy group is installed after the C-N bond formation, or by using a 2-halo-5-trifluoromethylpyridine precursor that can be subsequently ethoxylated. The choice of ligand is critical, with biaryl phosphine ligands developed by Buchwald and others showing high efficacy for coupling heteroaromatic chlorides. nih.gov A recent study demonstrated the regioselective synthesis of complex phenazines using Buchwald-Hartwig amination as a key step. nih.gov

The table below provides examples of conditions used for Buchwald-Hartwig amination reactions.

| Aryl Halide | Amine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product | Reference |

| Aryl Chloride | Primary Amine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | N-Aryl Primary Amine | libretexts.org |

| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | N-Aryl Secondary Amine | nih.gov |

| 1-Bromo-2-nitrobenzene | 4,5-Dialkoxy-2-nitroaniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | Substituted Diphenylamine | nih.gov |

Chemo- and Regioselective Considerations in the Synthesis of this compound Derivatives

The functionalization of the this compound core requires careful consideration of chemo- and regioselectivity due to the influence of the existing substituents on the pyridine nucleus.

Control of Substitution Patterns on the Pyridine Nucleus

The substitution pattern on the pyridine ring is heavily influenced by the electronic properties of the existing groups. In this compound, the ethoxy group at the 2-position is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the ortho and para positions (C3 and C5). Conversely, the trifluoromethyl group at the 5-position is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing nucleophilic attack to the positions ortho and para to it (C4 and C6).

This interplay of electronic effects dictates the regioselectivity of further functionalization. For instance, electrophilic aromatic substitution would be expected to favor the 3-position, which is ortho to the activating ethoxy group and meta to the deactivating trifluoromethyl group. Nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present at the 4- or 6-position, would be facilitated by the electron-withdrawing trifluoromethyl group.

Recent studies have highlighted methods for achieving regioselective functionalization of substituted pyridines. For example, a maleate-derived blocking group has been used to achieve selective C-4 alkylation of pyridines via a Minisci reaction. chemrxiv.org Another approach involves the activation of pyridine N-oxides with trifluoromethanesulfonic anhydride, which allows for the regioselective addition of nucleophiles to either the 2- or 4-positions. nih.gov The functionalization of trihalogenated pyridines has also been studied, revealing that halogen-magnesium exchange followed by reaction with an electrophile can provide orthogonally functionalized pyridine derivatives. mdpi.com

Stereochemical Aspects in Specific Synthetic Pathways

The introduction of stereocenters into derivatives of this compound is a critical aspect, particularly in the synthesis of chiral pharmaceuticals and agrochemicals. acs.org Stereochemistry can be controlled through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

While specific examples detailing the stereoselective synthesis of derivatives directly from this compound are not abundant in the provided search results, general principles of asymmetric synthesis are applicable. For instance, if a side chain containing a prochiral ketone were to be introduced onto the pyridine ring, its asymmetric reduction using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) could establish a stereocenter with high enantioselectivity.

Furthermore, research into the synthesis of trifluoromethylated analogues of other nitrogen heterocycles provides insight into potential strategies. A study on the synthesis of trifluoromethylated polyhydroxypyrrolidines utilized a diastereoselective nucleophilic addition of trimethyl(trifluoromethyl)silane to a sugar-derived cyclic nitrone to establish the stereochemistry. ias.ac.in Such strategies, involving diastereoselective reactions controlled by existing stereocenters in a substrate, could be adapted for the synthesis of complex, chiral derivatives of this compound.

Reaction Chemistry and Mechanistic Studies of 2 Ethoxy 5 Trifluoromethylpyridine

Intrinsic Reactivity of the Pyridine (B92270) Core in 2-Ethoxy-5-trifluoromethylpyridine

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This fundamental characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. gcwgandhinagar.comuoanbar.edu.iqimperial.ac.uk The substituents at the C2 and C5 positions further modulate this reactivity.

Electrophilic Aromatic Substitution Potentials and Limitations

Electrophilic aromatic substitution (SEAr) on the pyridine ring is notoriously difficult. The ring nitrogen's electronegativity reduces the electron density of the carbon atoms, deactivating the ring towards attack by electron-seeking electrophiles. gcwgandhinagar.comuoanbar.edu.iq Furthermore, in the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. This positive charge dramatically increases the deactivation of the ring, effectively shutting down most electrophilic substitution pathways. uoanbar.edu.iqrsc.org

In this compound, the substituents have opposing effects:

2-Ethoxy Group : This is an activating group. The oxygen atom can donate electron density to the ring via a resonance effect (+R), particularly at the ortho (C3) and para (C4) positions. gcwgandhinagar.com This donation counteracts the inherent deactivation of the pyridine ring.

5-Trifluoromethyl Group : This is a powerful deactivating group. The -CF₃ group is strongly electron-withdrawing through a negative inductive effect (-I), significantly reducing the electron density of the ring. nih.gov It directs incoming electrophiles to the meta position (C3).

Activation of the pyridine ring, for instance by conversion to a pyridine-N-oxide, can facilitate electrophilic substitution. The N-oxide is more reactive than pyridine itself, with the oxygen atom donating electron density and directing substitution to the C4 (para) and C2/C6 (ortho) positions. uoanbar.edu.iqyoutube.com For this specific molecule, N-oxidation would likely direct an incoming electrophile to the C4 position.

Nucleophilic Attack and Directed Ring Transformations

The electron-deficient nature of the pyridine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr), a reactivity profile that is significantly enhanced by the presence of the electron-withdrawing trifluoromethyl group. imperial.ac.ukyoutube.comyoutube.com Pyridines are generally activated towards nucleophilic attack at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. uoanbar.edu.iqyoutube.com

The -CF₃ group at the C5 position further depletes the ring of electron density, making it even more susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the withdrawing group. Therefore, in this compound, the positions most activated for nucleophilic attack are C2 and C6. Since the C2 position is already occupied by the ethoxy group, the C6 position is a likely site for nucleophilic substitution, potentially displacing a hydride ion or, if a suitable leaving group were present, that group. The Chichibabin reaction, for example, involves the amination of pyridines at the C2 or C6 position with sodium amide, displacing a hydride. youtube.com

The presence of a good leaving group on the ring, such as a halide, greatly facilitates SNAr reactions. For instance, studies on halopyridines show they are excellent substrates for nucleophilic substitution, reacting readily with nucleophiles like sodium methoxide. youtube.comnih.gov If the ethoxy group in this compound were replaced by a chlorine atom (i.e., 2-Chloro-5-trifluoromethylpyridine), the C2 position would become highly activated for substitution by a wide range of nucleophiles.

Reactivity of the Ethoxy Substituent at Position 2

The ethoxy group is not merely a passive director of substitution but can actively participate in reactions. Its primary reactivity involves the cleavage of the ether linkage.

Cleavage and Interconversion Reactions of the Ethoxy Group

The ether linkage of the 2-ethoxy group can be cleaved under strong acidic conditions, typically with hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction is a standard method for cleaving ethers. The mechanism involves two main steps:

Protonation : The ether oxygen is first protonated by the strong acid, converting the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack : A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the carbon of the ethyl group in an SN2 reaction, displacing the protonated hydroxypyridine. masterorganicchemistry.com

The final products of this cleavage are iodoethane (B44018) (or bromoethane) and 2-hydroxy-5-trifluoromethylpyridine. libretexts.orgsigmaaldrich.com The C(aryl)-O bond is not cleaved because the sp²-hybridized carbon of the pyridine ring is resistant to SN2 attack. masterorganicchemistry.com If excess acid is used, the newly formed ethanol (B145695) from an alkyl ether cleavage can be further converted to an alkyl halide, though this is not the primary pathway for an aryl-alkyl ether. libretexts.org

This reaction effectively converts the 2-ethoxy derivative into its corresponding 2-pyridone tautomer, which is a key intermediate in the synthesis of many other pyridine derivatives.

Table 1: Products of Acidic Cleavage of this compound

| Reactant | Reagent | Product 1 | Product 2 |

|---|

Influence of the Ethoxy Group in Directing Functionalization

As an electron-donating group, the ethoxy substituent activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the ortho (C3) and para (C4) positions. gcwgandhinagar.com This directing effect arises from the ability of the oxygen's lone pairs to stabilize the cationic intermediate (the sigma complex) formed during electrophilic attack at these positions.

In the context of this compound, the directing effects are as follows:

Ethoxy group (at C2): Directs to C3 and C4.

Trifluoromethyl group (at C5): Directs to C3.

Pyridine Nitrogen: Directs to C3 and C5.

Reactivity and Electronic Influence of the Trifluoromethyl Group at Position 5

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the reactivity of the pyridine ring is profound.

The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the pyridine ring through the carbon-carbon sigma bond. This is a purely inductive effect (-I), as the -CF₃ group has no resonance interaction with the ring. nih.gov Computational studies and Hammett constant measurements (σp = 0.54) confirm its strong electron-withdrawing character. nih.gov

This electronic influence has two major consequences for the reactivity of this compound:

Deactivation towards Electrophiles: By withdrawing electron density, the -CF₃ group makes the aromatic ring less nucleophilic and thus much less reactive towards electrophiles. This effect compounds the inherent electron deficiency of the pyridine ring.

Activation towards Nucleophiles: The significant reduction in electron density makes the ring highly electrophilic and thus exceptionally susceptible to nucleophilic attack. This activation is key to many of the transformations possible for trifluoromethyl-substituted pyridines. nih.gov

The -CF₃ group also enhances the lipophilicity of the molecule, a property that is often exploited in the design of agrochemicals and pharmaceuticals to improve membrane penetration. The combination of electronic modification and altered physical properties makes the trifluoromethyl group a critical substituent in modern medicinal and materials chemistry.

Stability and Potential for Further Fluorinated Derivatization

The stability of this compound is largely dictated by the robust nature of the pyridine ring and the strong carbon-fluorine bonds of the trifluoromethyl group. Generally, trifluoromethylpyridines exhibit high thermal and chemical stability. The ethoxy group at the 2-position is a potential site for hydrolysis under strong acidic or basic conditions, which could lead to the formation of 2-hydroxy-5-trifluoromethylpyridine. However, under typical organic reaction conditions, the ether linkage is generally stable.

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group on the pyridine ring influences its reactivity towards further derivatization. The potential for introducing additional fluorine atoms or fluorinated groups onto the pyridine ring has been explored in related systems. Electrophilic fluorination of pyridine derivatives can be achieved using reagents like Selectfluor®. For a molecule like this compound, electrophilic attack would likely be directed to the electron-rich positions of the ring. However, the strong deactivating effect of the trifluoromethyl group can make electrophilic substitution challenging.

Alternatively, nucleophilic fluorination is a common strategy for introducing fluorine. This would typically require the presence of a leaving group, such as a halogen, on the pyridine ring. Should a halogen be present at one of the unsubstituted positions (3, 4, or 6), nucleophilic aromatic substitution with a fluoride (B91410) source could be a viable pathway for further fluorination. The success of such a reaction would depend on the position of the leaving group and the reaction conditions employed.

Studies on the fluorination of similar heterocyclic systems have shown that direct C-H fluorination can be challenging and often requires harsh conditions or specific catalytic systems. mdpi.com For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to yield fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. mdpi.com This suggests that modification of the pyridine ring's electronics, for example through partial reduction, might be a necessary step to facilitate further fluorination of this compound.

Electronic Effects on Pyridine Ring Reactivity and Acidity

The reactivity and acidity of the pyridine ring in this compound are significantly influenced by the electronic properties of its substituents: the electron-donating ethoxy group (-OEt) at the 2-position and the strongly electron-withdrawing trifluoromethyl group (-CF₃) at the 5-position.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. Its Hammett constant (σₚ) is approximately 0.54, indicating a strong electron-withdrawing effect through induction. libretexts.orgnih.gov This effect decreases the electron density of the entire pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. The reduced electron density at the ring nitrogen also leads to a decrease in basicity, and consequently, a lower pKa value compared to unsubstituted pyridine (pKa ≈ 5.2).

This reduced basicity has important implications for its reactivity. For instance, reactions that require protonation of the pyridine nitrogen will be less favorable. The electron-deficient nature of the ring makes it a good candidate for nucleophilic aromatic substitution, particularly if a suitable leaving group is present.

| Compound | Substituent at C2 | Substituent at C5 | Predicted pKa |

| Pyridine | H | H | 5.25 |

| 2-Methoxy-5-(trifluoromethyl)pyridine | -OCH₃ | -CF₃ | ~0.97 |

| This compound | -OCH₂CH₃ | -CF₃ | Not available |

Transition Metal-Catalyzed Transformations Involving this compound and Its Derivatives

C-H Functionalization Studies at Unsubstituted Pyridine Positions

Direct C-H functionalization is a powerful tool for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. For this compound, the unsubstituted positions are C-3, C-4, and C-6. The regioselectivity of C-H functionalization on this substrate is governed by the electronic and steric effects of the existing substituents.

The electron-donating ethoxy group at the 2-position would tend to direct electrophilic-type C-H activation to the C-3 and C-5 positions. However, the C-5 position is already substituted. The strongly electron-withdrawing trifluoromethyl group at the C-5 position deactivates the ring towards electrophilic attack and directs nucleophilic attack or metalation to the C-4 and C-6 positions.

Recent studies have shown that the C-H functionalization of 2-alkoxypyridines can be achieved with high regioselectivity. For example, the palladium-catalyzed C-H polyfluoroarylation of 2-alkoxypyridines has been reported to occur at the C-3 and C-5 positions. acs.org In the case of this compound, functionalization at C-3 would be electronically favored by the ethoxy group.

The C-6 position is sterically unhindered and electronically activated for deprotonation due to its proximity to the ring nitrogen and the influence of the trifluoromethyl group. Therefore, directed metalation strategies, for instance using lithium amides or other strong bases, would likely favor functionalization at the C-6 position. znaturforsch.com

The C-4 position is influenced by both substituents. While the ethoxy group directs away from it, the trifluoromethyl group activates it towards nucleophilic attack. The outcome of a C-H functionalization reaction at this position would be highly dependent on the specific reaction conditions and the nature of the catalyst and reactants used.

Coupling Reactions (e.g., Heck, Sonogashira) of Halogenated Analogues

Transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are fundamental for the formation of carbon-carbon bonds and are widely applied to halogenated pyridine derivatives.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. rsc.org For a halogenated analogue of this compound, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), the Heck reaction can be employed to introduce an alkenyl substituent. The reactivity of the halide in the Heck reaction generally follows the order I > Br > Cl. While chloro-pyridines are less reactive, the use of appropriate catalysts and conditions can facilitate the reaction. For instance, the Heck reaction of 2-chloro-5-(trifluoromethyl)pyridine with various alkenes can be achieved using palladium catalysts, often in the presence of a phosphine (B1218219) ligand and a base. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. academicdirect.orgbeilstein-journals.org This reaction is a highly efficient method for the synthesis of arylalkynes. Halogenated derivatives of this compound are excellent substrates for Sonogashira coupling. For example, 2-bromo-5-(trifluoromethyl)pyridine (B156976) can be readily coupled with a variety of terminal alkynes.

Typical conditions for the Sonogashira coupling of a bromo-substituted pyridine involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and an amine base such as triethylamine, which often also serves as the solvent. The reaction generally proceeds under mild conditions to give the corresponding 2-alkynyl-5-(trifluoromethyl)pyridine derivatives in good yields.

The table below summarizes representative conditions for these coupling reactions with related substrates.

| Reaction | Halogenated Pyridine | Coupling Partner | Catalyst System | Base | Solvent | Yield |

| Heck | 2-Chloro-5-(trifluoromethyl)pyridine | Alkene | Pd(OAc)₂ / Phosphine Ligand | Organic or Inorganic Base | Polar Aprotic Solvent | Moderate to Good |

| Sonogashira | 2-Bromo-5-(trifluoromethyl)pyridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | Triethylamine / THF | Good to Excellent |

Computational and Theoretical Investigations of 2 Ethoxy 5 Trifluoromethylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, we can gain deep insights into the electron distribution, orbital energies, and other fundamental characteristics that govern the behavior of 2-Ethoxy-5-trifluoromethylpyridine. Density Functional Theory (DFT) is a particularly effective method for these investigations, offering a balance between computational cost and accuracy.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the ethoxy group, reflecting the electron-donating nature of this substituent. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing trifluoromethyl group and the adjacent carbon atoms of the pyridine ring. This distribution suggests that the molecule would be susceptible to electrophilic attack at the ring positions with high HOMO density and nucleophilic attack at the sites with high LUMO density.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Global Hardness (η) | 2.81 |

| Global Softness (S) | 0.178 |

| Electronegativity (χ) | 4.04 |

| Electrophilicity Index (ω) | 2.89 |

Note: These values are representative and would be calculated using a specific level of theory, such as B3LYP/6-311++G(d,p).

The relatively large HOMO-LUMO gap of 5.62 eV suggests that this compound is a kinetically stable molecule. The global reactivity descriptors, such as hardness, softness, and electrophilicity index, provide further quantitative measures of its reactivity.

Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of electron density within a molecule is rarely uniform. The presence of heteroatoms and electron-donating or -withdrawing groups leads to a polarized charge distribution, which can be visualized using an electrostatic potential (ESP) surface map. This map illustrates the electrostatic potential on the van der Waals surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor). Green and yellow represent intermediate potentials.

In the case of this compound, the ESP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atom of the ethoxy group would also contribute to a negative potential in its vicinity. In contrast, a significant region of positive potential (blue) would be anticipated around the trifluoromethyl group, a consequence of the high electronegativity of the fluorine atoms. The hydrogen atoms of the ethoxy group and the pyridine ring would also exhibit positive potential. This map provides a visual guide to the sites most likely to engage in electrostatic interactions, such as hydrogen bonding and electrophilic or nucleophilic attack.

Prediction of Vibrational Modes and Spectroscopic Parameters (excluding basic identification)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the detailed assignment of spectral bands. Beyond simple identification, theoretical vibrational analysis can provide insights into the strength of chemical bonds and the nature of intramolecular interactions.

For this compound, specific vibrational modes of interest would include the C-F stretching vibrations of the trifluoromethyl group, which are typically strong and appear in a characteristic region of the IR spectrum. The C-O stretching of the ethoxy group and the various stretching and bending modes of the pyridine ring would also be key features. Theoretical calculations can help to distinguish between these modes, especially in congested spectral regions, and can predict shifts in these frequencies due to electronic effects of the substituents. For example, the electron-withdrawing trifluoromethyl group would be expected to influence the vibrational frequencies of the adjacent C-C bonds in the pyridine ring.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, we can identify transition states, intermediates, and the energetic barriers that govern the reaction rate and outcome.

Transition State Analysis of Key Synthetic Steps

The synthesis of substituted pyridines often involves multiple steps, each with its own transition state. Computational modeling can be used to locate and characterize the geometry and energy of these transition states. For instance, in a nucleophilic aromatic substitution reaction to introduce the ethoxy group onto a 2-halo-5-trifluoromethylpyridine precursor, a transition state corresponding to the formation of the Meisenheimer complex could be modeled. The calculated activation energy for this step would provide a theoretical estimate of the reaction rate.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Aromatic Substitution Step

| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) |

| Ethoxylation | 2-Chloro-5-trifluoromethylpyridine + EtO⁻ | [TS] | This compound + Cl⁻ | 15.8 |

Note: This is a hypothetical example. The actual activation energy would depend on the specific reactants, solvent, and level of theory used in the calculation.

This type of analysis can be used to compare different synthetic routes and to optimize reaction conditions by identifying the rate-limiting step.

Prediction of Regioselectivity and Stereoselectivity in Reaction Pathways

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, electrophilic aromatic substitution reactions would be of particular interest. The directing effects of the ethoxy and trifluoromethyl groups are opposing; the ethoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Computational modeling can predict the most likely site of substitution by calculating the relative energies of the transition states leading to the different possible products.

For example, in a nitration reaction, the nitro group could potentially add at the 3, 4, or 6 positions of the pyridine ring. By calculating the activation energies for each of these pathways, a prediction of the major product can be made. The stability of the resulting Wheland intermediates can also be used as an indicator of the preferred reaction pathway. It is generally expected that the activating effect of the ethoxy group would dominate, directing the incoming electrophile to the positions ortho and para to it, while considering the deactivating effect of the trifluoromethyl group.

Elucidation of Structure-Reactivity Relationships

The chemical behavior of aromatic compounds is profoundly influenced by the nature and position of their substituents. In this compound, the interplay between the electron-donating ethoxy group and the strongly electron-withdrawing trifluoromethyl group establishes a distinct reactivity profile. Computational and theoretical chemistry offers powerful methodologies to explore these structure-reactivity relationships at a molecular level, providing insights into the electronic landscape and dynamic nature of the molecule.

Influence of Fluorine and Ethoxy Groups on Molecular Reactivity Profiles

The reactivity of the pyridine ring is significantly modulated by the electronic effects of its substituents. The trifluoromethyl group (-CF3) at the 5-position is a potent electron-withdrawing group, primarily due to the strong negative inductive effect (-I) of the highly electronegative fluorine atoms. This effect deactivates the pyridine ring towards electrophilic attack and conversely activates it for nucleophilic substitution. In contrast, the ethoxy group (-OCH2CH3) at the 2-position is generally considered an electron-donating group. It exerts a positive mesomeric or resonance effect (+M) by donating a lone pair of electrons from the oxygen atom to the ring, alongside a weaker -I effect from the oxygen atom. rsc.org

This "push-pull" arrangement of an electron-donating group and an electron-withdrawing group on the pyridine ring creates a unique electronic distribution. rsc.org Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in quantifying these effects. DFT studies on similarly substituted pyridines show that electron-donating groups increase the electron density on the ring, while electron-withdrawing groups decrease it. nih.gov

Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (electron-rich) near the ethoxy group and the pyridine nitrogen, making these sites susceptible to electrophilic attack. Conversely, a region of positive potential (electron-poor) would be expected around the trifluoromethyl group, indicating a favorable site for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory provides further insights into reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. In this compound, the electron-donating ethoxy group would raise the HOMO energy, while the electron-withdrawing trifluoromethyl group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap.

Table 1: Illustrative Calculated Electronic Properties of Substituted Pyridines

This table presents hypothetical data based on established principles of substituent effects on pyridine to illustrate the expected trends. Actual values would be obtained from specific DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.92 | -0.45 | 6.47 |

| 2-Ethoxypyridine | -6.68 | -0.21 | 6.47 |

| 5-Trifluoromethylpyridine | -7.51 | -1.03 | 6.48 |

| This compound | -7.25 | -0.89 | 6.36 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are critical for understanding its interactions. The primary source of conformational flexibility is the rotation of the ethoxy group around the C2-O bond.

Conformational Analysis: This involves identifying the stable arrangements of the atoms in space (conformers) and the energy barriers between them. For the ethoxy group, different rotational isomers (rotamers) exist. The orientation of the ethyl group relative to the pyridine ring can be described by a dihedral angle. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions. It is generally expected that a staggered conformation of the ethyl group will be more stable than an eclipsed one. The physical origin of the rotational barrier in similar structures, like ethane, is attributed to a combination of steric repulsion and hyperconjugation. wikipedia.org

Table 2: Illustrative Potential Energy Profile for Rotation of the Ethoxy Group

This table provides a hypothetical representation of the energy changes associated with the rotation around the C(ring)-O bond in this compound.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 3.0 | Eclipsed (higher energy) |

| 60 | 0.5 | Gauche |

| 120 | 3.0 | Eclipsed (higher energy) |

| 180 | 0.0 | Anti (most stable) |

| 240 | 3.0 | Eclipsed (higher energy) |

| 300 | 0.5 | Gauche |

Strategic Utilization of 2 Ethoxy 5 Trifluoromethylpyridine As a Key Building Block in Complex Chemical Synthesis

Intermediate in the Construction of Advanced Organic Molecules

The 5-trifluoromethylpyridine moiety is a significant component in a range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Current time information in Bangalore, IN.bldpharm.com Compounds containing this group often exhibit enhanced metabolic stability, membrane permeability, and binding affinity to biological targets due to the physicochemical properties of the trifluoromethyl group. Current time information in Bangalore, IN.

2-Ethoxy-5-trifluoromethylpyridine acts as a key intermediate that allows for the introduction of this desirable fluorinated pyridine (B92270) unit into advanced organic molecules. Its precursor, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) , is a well-established intermediate in the synthesis of numerous commercial products, including herbicides. google.comnih.gov For example, this chloro-precursor is fundamental in the production of herbicides that function by inhibiting acetyl-CoA carboxylase (ACCase). Current time information in Bangalore, IN.

The conversion of the chloro-group to an ethoxy-group to form this compound modifies the reactivity and solubility of the intermediate, making it suitable for subsequent synthetic transformations where an ether linkage is desired. The presence of the ethoxy group provides a stable, yet potentially modifiable, connection point for building out more complex molecular structures. The existence of advanced molecules like 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine hydrochloride , which is available commercially as a chemical building block, serves as a clear indicator of the role of the 2-ethoxy-5-(trifluoromethyl)pyridine core as a crucial intermediate in the synthesis of complex, high-value organic molecules. bldpharm.com

Enabling Introduction of Fluorinated Pyridine Motifs into Complex Architectures

The incorporation of fluorine and fluorinated groups into organic molecules is a powerful strategy in medicinal chemistry and materials science. rsc.org The trifluoromethyl-substituted pyridine motif is particularly valuable, and methods to introduce this structure into complex molecular architectures are of high importance.

This compound, and its direct precursor 2-chloro-5-(trifluoromethyl)pyridine, are primary vehicles for achieving this. The synthesis of these building blocks typically originates from 3-picoline (3-methylpyridine), which undergoes a series of chlorination and fluorination reactions to yield the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine. Current time information in Bangalore, IN.nih.gov

This intermediate provides a direct pathway to introduce the 5-trifluoromethylpyridine nucleus. The chlorine atom at the 2-position is reactive towards nucleophilic displacement, allowing for the attachment of various side chains, including the ethoxy group to form this compound. researchgate.net This subsequent etherification allows for the connection of the fluorinated pyridine motif to other complex fragments, as exemplified by the linkage to a piperidinylethanol unit. This strategy demonstrates a robust and flexible method for integrating the desirable electronic and steric properties of the fluorinated pyridine ring into larger, more intricate molecular designs, which is a common approach in the development of new agrochemicals and pharmaceuticals. Current time information in Bangalore, IN.researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 2 Ethoxy 5 Trifluoromethylpyridine

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of 2-Ethoxy-5-trifluoromethylpyridine. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions for the parent molecule, its reaction intermediates, and any subsequent products.

In the context of synthesizing this compound, HRMS can be employed to monitor the progress of the reaction and identify key intermediates. For instance, in a potential synthetic route involving the ethoxylation of a trifluoromethyl-substituted pyridine (B92270) precursor, HRMS could detect the starting material, the desired product, and any side-products with high mass accuracy. This is crucial for optimizing reaction conditions and minimizing the formation of impurities.

Table 1: Theoretical HRMS Data for this compound and Potential Intermediates

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

| 2-Chloro-5-trifluoromethylpyridine | C₆H₃ClF₃N | 180.9906 |

| This compound | C₈H₈F₃NO | 191.0558 |

| Sodium Ethoxide | C₂H₅NaO | 68.0238 |

This table is generated based on theoretical calculations and illustrates the data HRMS would provide.

Advanced Nuclear Magnetic Resonance Spectroscopy (beyond routine identification, e.g., 2D NMR, solid-state NMR, fluorine NMR for mechanistic insights)

While standard one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for the basic identification of this compound, advanced NMR techniques offer deeper mechanistic and structural insights.

Two-Dimensional (2D) NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is critical for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. A COSY spectrum would reveal the coupling between the protons of the ethoxy group and any spin-spin coupling between the aromatic protons on the pyridine ring. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, confirming the connectivity between the ethoxy group, the trifluoromethyl group, and the pyridine ring. plos.orgresearchgate.net

Fluorine-19 (¹⁹F) NMR Spectroscopy is particularly powerful for studying compounds containing trifluoromethyl groups. The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for monitoring reactions and studying intermolecular interactions. nih.gov The ¹⁹F NMR spectrum of this compound is expected to show a singlet, and its chemical shift would be indicative of the electronic effects of the ethoxy group on the pyridine ring. In mechanistic studies, changes in the ¹⁹F chemical shift can signal the formation of intermediates or products. For comparison, the ¹⁹F chemical shift for the related compound 2-(Trifluoromethyl)pyridine is reported to be in the range of -60 to -65 ppm. spectrabase.com

Table 2: Expected NMR Data for this compound

| Nucleus | Technique | Expected Chemical Shift (ppm) | Key Correlations/Information |

| ¹H | 1D NMR | Aromatic region (δ 7.0-8.5), Ethoxy CH₂ (quartet, δ ~4.4), Ethoxy CH₃ (triplet, δ ~1.4) | Routine identification and integration. |

| ¹³C | 1D NMR | Aromatic carbons, CF₃ (quartet, JCF ~272 Hz), Ethoxy carbons | Presence and environment of carbon atoms. |

| ¹H-¹H | COSY | Cross-peaks between ethoxy CH₂ and CH₃ protons | Confirms the ethoxy group structure. |

| ¹H-¹³C | HMBC | Correlations from ethoxy protons to C2 of the pyridine ring | Confirms the position of the ethoxy group. |

| ¹⁹F | 1D NMR | Singlet (δ ~ -60 to -70) | Sensitive probe of the electronic environment. |

This table contains expected values based on known data for similar structures and general NMR principles.

Solid-State NMR (ssNMR) could provide information about the conformation and packing of this compound in the solid state, which is inaccessible by solution-state NMR. This would be particularly valuable in the absence of single-crystal X-ray data.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures provides valuable insights into the expected molecular geometry and intermolecular interactions.

For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals details about the bond lengths and angles of the trifluoromethyl-substituted pyridine ring. nih.gov The C-F bonds in the trifluoromethyl group have an average length of 1.335 Å. nih.gov The carboxylic acid group in this molecule is coplanar with the pyridine ring. nih.gov In other complex structures containing a trifluoromethyl-substituted pyridine, the trifluoromethyl group can influence the planarity of the molecule. acs.org

In a hypothetical crystal structure of this compound, key features to analyze would include:

The planarity of the pyridine ring.

The conformation of the ethoxy group relative to the pyridine ring.

Intermolecular interactions, such as C-H···F or C-H···N hydrogen bonds, and potential π-π stacking between pyridine rings. These interactions govern the crystal packing and can influence the physical properties of the compound.

Table 3: Crystallographic Data for an Analogous Compound - 5-(Trifluoromethyl)picolinic acid monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7915 (2) |

| b (Å) | 20.1509 (12) |

| c (Å) | 11.2372 (6) |

| β (°) | 93.332 (2) |

| Volume (ų) | 856.71 (9) |

Data sourced from a published crystal structure of a related compound to illustrate the type of information obtained from X-ray crystallography. nih.gov

The steric bulk of the trifluoromethyl group is known to influence the conformation of adjacent groups. acs.org Therefore, in this compound, it would be expected to play a role in determining the rotational position of the ethoxy group.

Emerging Trends and Future Research Perspectives

Development of Sustainable Synthetic Approaches for 2-Ethoxy-5-trifluoromethylpyridine

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, with a focus on reducing waste, minimizing energy consumption, and utilizing renewable resources. For this compound, future research is expected to move away from traditional, often harsh, synthetic methods towards more sustainable alternatives.

One promising area is the adoption of one-pot multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. researchgate.netnih.gov Research into MCRs for pyridine (B92270) synthesis has shown the potential for high yields and pure products with shorter reaction times. researchgate.net The application of microwave irradiation in these reactions can further enhance their green credentials by reducing energy consumption and reaction times compared to conventional heating methods. researchgate.netchemrxiv.org

Another key trend is the exploration of biomass-derived feedstocks and greener solvents . nih.govnih.gov While the synthesis of fluorinated pyridines often relies on petroleum-based starting materials, future research may focus on developing pathways from renewable sources. The use of less hazardous solvents is also a critical aspect of sustainable synthesis.

Furthermore, the development of catalyst-free or metal-free reaction conditions represents a significant step forward in green chemistry. mdpi.commdpi.com By avoiding the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product, these methods offer a cleaner and more sustainable approach to synthesis. mdpi.com

The following table summarizes potential sustainable approaches for the synthesis of this compound and related compounds.

| Sustainable Approach | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times and increased yields. researchgate.netchemrxiv.org | Faster reactions, higher efficiency, lower energy consumption. researchgate.net |

| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single synthetic operation to form a complex product, minimizing intermediate isolation steps. researchgate.netnih.gov | High atom economy, reduced waste, simplified procedures. nih.gov |

| Biocatalysis | Employs enzymes or whole-cell microorganisms to catalyze chemical transformations, often with high selectivity and under mild conditions. rsc.org | High specificity, mild reaction conditions, use of renewable resources. |

| Flow Chemistry | Conducts chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, allowing for better control over reaction parameters. | Improved safety, scalability, and product consistency. |

| Use of Greener Solvents | Replaces hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids. | Reduced environmental impact and improved worker safety. |

Exploration of Novel Catalytic Systems for Derivatization and Functionalization

The derivatization and functionalization of the this compound core are crucial for creating new molecules with tailored properties. Emerging research in catalysis is opening up new avenues for achieving these transformations with greater precision and efficiency.

A significant area of development is the defluorinative functionalization of the trifluoromethyl group. This process involves the selective activation and transformation of a C-F bond, which is notoriously strong and unreactive. researchgate.netnih.govchemrxiv.org Recent studies have shown that iridium-based catalytic systems can achieve the asymmetric defluoroallylation of trifluoromethylpyridines, creating new chiral centers with high enantioselectivity. nih.govchemrxiv.orgchemrxiv.org This umpolung (polarity reversal) strategy for the CF3 group opens up novel synthetic possibilities. nih.govchemrxiv.org

Direct C-H functionalization is another powerful tool for modifying the pyridine ring without the need for pre-functionalized starting materials. chemrxiv.orgnih.gov Photosensitized C-H fluorination and trifluoromethylation, for instance, allow for the direct introduction of fluorine-containing groups under mild, visible-light-mediated conditions. nih.gov This approach offers a more atom-economical and step-efficient way to synthesize complex fluorinated molecules.

Palladium-catalyzed cross-coupling reactions remain a cornerstone of modern organic synthesis and continue to evolve. organic-chemistry.orgnih.govyoutube.comnih.gov These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on developing more active and versatile palladium catalysts that can operate under milder conditions and with a broader range of substrates, enabling the efficient coupling of this compound with various partners.

The table below highlights some novel catalytic systems and their potential applications in the derivatization of this compound.

| Catalytic System | Transformation | Potential Application for this compound |

|---|---|---|

| Iridium Catalysis | Asymmetric defluoroallylation of the trifluoromethyl group. nih.govchemrxiv.orgchemrxiv.org | Introduction of chiral allyl groups at the 5-position. |

| Photoredox Catalysis | Direct C-H functionalization and defluoroalkylation. nih.govresearchgate.net | Introduction of new functional groups at various positions on the pyridine ring. |

| Palladium Catalysis | Cross-coupling reactions (e.g., Suzuki, Sonogashira). organic-chemistry.orgyoutube.comyoutube.com | Formation of new C-C bonds to create more complex molecular architectures. |

| Organocatalysis | Enantioselective fluorination and other transformations. mdpi.com | Introduction of fluorine atoms with high stereocontrol. |

Application of Chemoinformatics and Machine Learning in Predicting Reactivity and Designing New Transformations

The integration of computational tools, particularly chemoinformatics and machine learning (ML), is revolutionizing the field of chemical research. nih.govnih.govresearchgate.netmdpi.comcore.ac.uk These approaches offer the potential to accelerate the discovery and development of new synthetic methods and molecules by predicting their properties and reactivity.

Predicting reaction outcomes and designing synthetic routes are key areas where machine learning is making a significant impact. rsc.org By training algorithms on vast datasets of known chemical reactions, ML models can predict the likely products of a given set of reactants and reagents with increasing accuracy. rsc.org This predictive power can save considerable time and resources in the laboratory by prioritizing promising reaction conditions and avoiding unfruitful experiments. For a molecule like this compound, ML could be used to design novel, efficient synthetic pathways.

Predicting the physicochemical and biological properties of novel derivatives is another crucial application. mdpi.comacs.org Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can correlate the structural features of molecules with their activities. mdpi.com This allows for the in silico screening of virtual libraries of this compound derivatives to identify candidates with desirable properties, such as enhanced biological activity or improved metabolic stability, before they are synthesized.

Furthermore, machine learning can aid in understanding reaction mechanisms by analyzing complex datasets to identify key factors that influence reactivity and selectivity. This deeper understanding can guide the development of more efficient and selective catalysts and reaction conditions for the transformation of this compound.

The following table outlines the applications of chemoinformatics and machine learning in the context of this compound research.

| Application Area | Description | Relevance to this compound |

|---|---|---|

| Retrosynthesis Planning | Machine learning models can propose synthetic routes to a target molecule by working backward from the product. rsc.org | Designing novel and efficient syntheses of this compound and its derivatives. |

| Reaction Outcome Prediction | Algorithms predict the major product(s) of a chemical reaction, given the reactants and conditions. rsc.org | Optimizing reaction conditions for the synthesis and functionalization of the target molecule. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity or other properties of molecules based on their structure. mdpi.com | Screening virtual libraries of derivatives to identify promising candidates for various applications. |

| Property Prediction | Predicting key physicochemical properties such as solubility, pKa, and toxicity. acs.org | Guiding the design of new derivatives with improved "drug-like" properties. |

Q & A

Basic: What are the standard synthetic routes for 2-ethoxy-5-trifluoromethylpyridine, and what critical parameters influence yield and purity?

The synthesis of this compound typically involves multi-step functionalization of pyridine derivatives. A common approach is halogenation followed by nucleophilic substitution. For example:

Chlorination : Introduce a chlorine atom at the 2-position of 5-trifluoromethylpyridine using reagents like POCl₃ under controlled heating (80–100°C).

Ethoxy substitution : Replace the chlorine atom with an ethoxy group via reaction with sodium ethoxide (NaOEt) in ethanol at reflux (~78°C).

Critical parameters include:

- Temperature control to avoid side reactions (e.g., over-fluorination or decomposition).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like 2-chloro-5-trifluoromethylpyridine .

Advanced: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized to synthesize derivatives of this compound?

Derivatization often employs palladium-catalyzed cross-coupling . For example:

- Suzuki-Miyaura reaction : Couple this compound-3-boronic acid with aryl halides using Pd(PPh₃)₄ as a catalyst.

- Optimization strategies :

- Catalyst loading : 2–5 mol% Pd to balance cost and efficiency.

- Base selection : K₂CO₃ in a 2:1 dioxane/water mixture improves solubility and reaction rate.

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes at 120°C, minimizing decomposition .

Data contradiction : Conflicting reports on regioselectivity in cross-coupling (e.g., 3- vs. 4-position substitution) may arise from steric effects of the ethoxy group. Computational DFT studies can predict preferred sites for functionalization .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR spectroscopy :

- ¹H NMR : The ethoxy group appears as a quartet (δ 1.3–1.5 ppm, CH₃) and triplet (δ 4.0–4.2 ppm, OCH₂).

- ¹⁹F NMR : The CF₃ group shows a singlet near δ -60 ppm.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., ethoxy vs. methoxy substitution) .

Advanced: How can computational methods resolve structural ambiguities in this compound derivatives?

- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to compare with experimental data. For example, the ethoxy group’s rotational barrier (~5 kcal/mol) affects conformational stability in solution.

- Molecular docking : Screen derivatives for binding to biological targets (e.g., kinase enzymes) by simulating interactions with the trifluoromethyl group’s hydrophobic pocket.

- Crystallography : Use SHELXL for refining crystal structures. High-resolution data (<0.8 Å) minimizes errors in electron density maps .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme inhibition assays : Measure IC₅₀ against targets like cytochrome P450 or kinases using fluorogenic substrates.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ values reported in µM ranges.

- Solubility testing : Determine logP values via HPLC to assess bioavailability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

-

Modify substituents :

- Replace ethoxy with larger alkoxy groups (e.g., isopropoxy) to enhance steric hindrance and selectivity.

- Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate electronic effects.

-

SAR data table :

Derivative Substituent IC₅₀ (µM) logP A -OEt 0.45 2.1 B -O-iPr 0.78 2.8 C -NO₂ 0.12 1.9

Key finding : Nitro-substituted analogs show 4× higher potency due to enhanced hydrogen bonding with target residues .

Advanced: How to address contradictory spectroscopic data (e.g., NMR splitting patterns) in fluorinated pyridine derivatives?

- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal rotational barriers of the ethoxy group. For example, coalescence temperatures near -30°C indicate slow rotation.

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish between regioisomers (e.g., 2-ethoxy vs. 3-ethoxy byproducts).

- Synchrotron XRD : Resolve ambiguities in crystal packing caused by fluorine’s high electron density .

Basic: What safety protocols are recommended for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoromethylated byproducts).

- Waste disposal : Neutralize acidic/basic residues before aqueous disposal. Solid waste should be incinerated .

Advanced: How to design a toxicological profile for novel this compound analogs with limited prior data?

- In silico prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity.

- Ames test : Screen for mutagenicity with Salmonella typhimurium strains TA98 and TA100.

- In vivo studies : Dose rodents (e.g., 50–200 mg/kg) and monitor organ histopathology. Key metric : No observed adverse effect level (NOAEL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.